molecular formula C8H6ClN3O B6295077 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one CAS No. 1613289-32-9

8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one

Cat. No. B6295077
CAS RN: 1613289-32-9
M. Wt: 195.60 g/mol
InChI Key: YFGRUGPJPJHFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been reported in the literature . The strategy involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds .

Scientific Research Applications

8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one has a range of potential applications in scientific research, including drug development, medicinal chemistry, and pharmacology. In drug development, this compound has been used as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation. In medicinal chemistry, this compound has been used as a starting material in the synthesis of a range of molecules with potential therapeutic properties. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of asthma and other respiratory disorders.

Mechanism of Action

Mode of Action

It is known that the compound belongs to the pyrido[2,3-b]pyrazine family, which exhibits a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may interact with its targets to influence light emission in some way.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

It is known that the compound is part of the pyrido[2,3-b]pyrazine family, which is used in the design of high-performance oleds . This suggests that the compound may have applications in the field of optoelectronics.

Advantages and Limitations for Lab Experiments

8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. However, there are also some limitations to consider, such as its low solubility in organic solvents and its potential toxicity.

Future Directions

There are a number of potential future directions for 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one research. These include further studies on its mechanism of action, its potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, further research could be conducted on its potential toxicity and the development of safe and effective delivery systems. Finally, this compound could be explored as a potential target for drug discovery and development.

Synthesis Methods

8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one can be synthesized via a range of methods, including the reaction of 5-methyl-2-pyridone with ethyl chloroformate or the reaction of 5-methyl-2-pyridone with ethyl chloroformate and phosphorous pentachloride. Both methods involve the use of a catalyst, such as pyridine or triethylamine, to facilitate the reaction. The product of the reaction is this compound.

properties

IUPAC Name

8-chloro-5-methylpyrido[2,3-b]pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-6(13)4-5(9)7-8(12)11-3-2-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRUGPJPJHFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C2=NC=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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